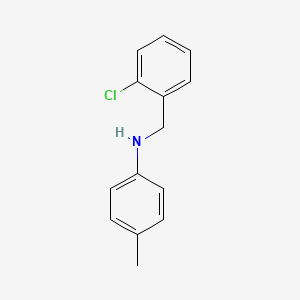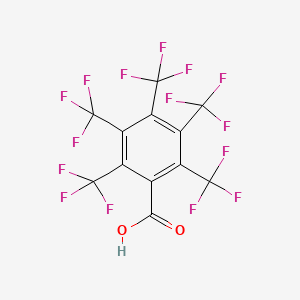
non-2-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Non-2-en-4-one, also known as 2-nonen-4-one, is an organic compound with the molecular formula C(_9)H(_16)O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) within its structure. This compound is notable for its distinct odor and is often used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Non-2-en-4-one can be synthesized through various methods. One common approach involves the aldol condensation of hexanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the enone.
Industrial Production Methods
In an industrial setting, this compound is often produced via the catalytic dehydrogenation of nonan-2-ol. This process involves the use of metal catalysts such as copper or palladium at elevated temperatures. The reaction is carried out in a continuous flow reactor to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Non-2-en-4-one undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with hydrogen in the presence of a metal catalyst such as palladium on carbon can yield nonan-2-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), acidic or basic medium.
Reduction: Hydrogen gas (H(_2)), palladium on carbon (Pd/C) catalyst.
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi).
Major Products
Oxidation: Nonanoic acid.
Reduction: Nonan-2-ol.
Substitution: Various alcohols or other substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Non-2-en-4-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its role in pheromone signaling in certain insect species.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the flavor and fragrance industry due to its distinctive odor.
Wirkmechanismus
The mechanism by which non-2-en-4-one exerts its effects varies depending on the context. In biological systems, it may interact with olfactory receptors, triggering a sensory response. In chemical reactions, the carbonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Non-2-en-4-one can be compared with other enones such as:
Non-3-en-2-one: Similar structure but with the double bond and carbonyl group in different positions.
Non-4-en-2-one: Another positional isomer with distinct chemical properties.
Uniqueness
This compound is unique due to its specific odor profile and its utility in various industrial applications. Its position of the double bond and carbonyl group also influences its reactivity and the types of reactions it can undergo.
List of Similar Compounds
- Non-3-en-2-one
- Non-4-en-2-one
- 2-Nonenal
- 4-Nonenal
Eigenschaften
CAS-Nummer |
32064-72-5 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
non-2-en-4-one |
InChI |
InChI=1S/C9H16O/c1-3-5-6-8-9(10)7-4-2/h4,7H,3,5-6,8H2,1-2H3 |
InChI-Schlüssel |
WTAYWTBOEQYGOG-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCC(=O)/C=C/C |
Kanonische SMILES |
CCCCCC(=O)C=CC |
Dichte |
0.855-0.859 |
Physikalische Beschreibung |
Clear colourless or pale yellow liquid; Fruity aroma |
Löslichkeit |
Sparingly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12109305.png)


![4-[(Cyclopropylamino)sulfonyl]benzoyl chloride](/img/structure/B12109328.png)

![2-[4,5-Dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12109339.png)




![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt](/img/structure/B12109356.png)


![4-[[2-[[6-Amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[6-amino-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12109383.png)
